molecular formula C8H11NO B2616313 (Benzyloxy)(methyl)amine CAS No. 22513-22-0

(Benzyloxy)(methyl)amine

Cat. No. B2616313
Key on ui cas rn: 22513-22-0
M. Wt: 137.182
InChI Key: IANNBWVHGOIPRN-UHFFFAOYSA-N
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Patent
US05612377

Procedure details

Using the general method of Compound 54 Part C, tert-butyl N-benzyloxy-N-methylcarbamate (3.0 g, 13 mmol) was reacted with trifluoroacetic acid (10 mL, 130 mmol) to provide 1.58 g of N-benzyloxy-N-methylamine as a yellow oil.
Name
Compound 54
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tert-butyl N-benzyloxy-N-methylcarbamate
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O[C:6](=O)[N:7]([O:12][CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)CC(C)C)(C)(C)C.C(ON(C)C(=O)OC(C)(C)C)C1C=CC=CC=1.FC(F)(F)C(O)=O>>[CH2:13]([O:12][NH:7][CH3:6])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1

Inputs

Step One
Name
Compound 54
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(N(CC(C)C)OCC1=CC=CC=C1)=O
Step Two
Name
tert-butyl N-benzyloxy-N-methylcarbamate
Quantity
3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)ON(C(OC(C)(C)C)=O)C
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)ONC
Measurements
Type Value Analysis
AMOUNT: MASS 1.58 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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